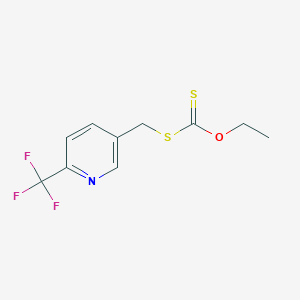

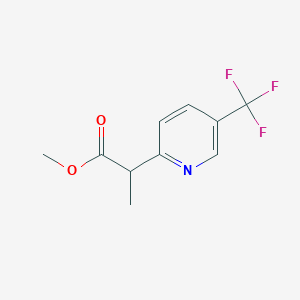

![molecular formula C18H16FNO3S2 B2723852 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide CAS No. 2097921-94-1](/img/structure/B2723852.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a 2,2’-bithiophene moiety. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .

Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of your compound, consists of two thiophene rings connected at the 2-position . The two rings are coplanar .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For 2,2’-bithiophene, it has a melting point of 31.1 °C and a boiling point of 260 °C .科学的研究の応用

Corrosion Inhibition

One of the significant applications of derivatives similar to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide is in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidine derivatives have demonstrated effective corrosion inhibition properties for carbon steel in acidic media. These compounds exhibit high inhibition efficiency, obey Langmuir adsorption isotherm, and are considered mixed-type inhibitors, indicating their potential in protective coatings and materials engineering to prevent metal corrosion in industrial settings (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Catalysis

In the realm of organic synthesis, certain N-isopropyliodobenzamides, which share a structural resemblance with the compound , have been evaluated as catalysts for alcohol oxidation. The study highlighted the high reactivity and environmentally benign nature of these catalysts, particularly for benzylic alcohols, showcasing their application in green chemistry and organic synthesis processes (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Anti-cancer Research

Bithiophene derivatives, including compounds structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide, have shown promising anti-cancer potential. Research focusing on Bithienyl Fluorobenzamidine (BFB), a compound with similarities in its chemical structure, has demonstrated significant anti-proliferative effects against leukemia cell lines and has been explored for its therapeutic efficacy against acute myeloid leukemia (AML) through mechanisms such as cell cycle arrest and apoptosis induction (Algharib, Shanab, Abdel-Ghaffar, Ismail, & Mohamed, 2022).

Bioimaging and Diagnostics

Compounds containing benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Such research underscores the potential of these compounds in bioimaging, particularly in cancer diagnostics and treatment monitoring, by providing valuable insights into tumor biology and receptor expression (Tu et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S2/c1-23-14-5-4-11(9-12(14)19)18(22)20-10-13(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,13,21H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFUJDMGEONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

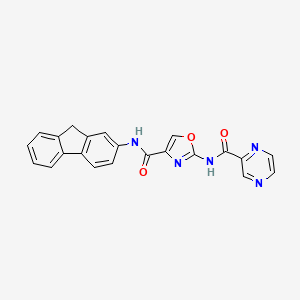

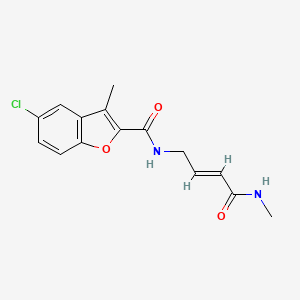

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)

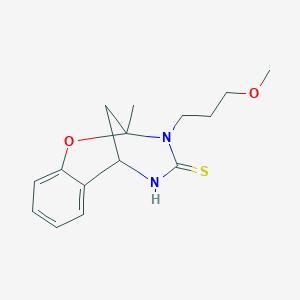

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)

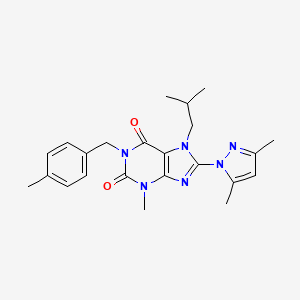

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

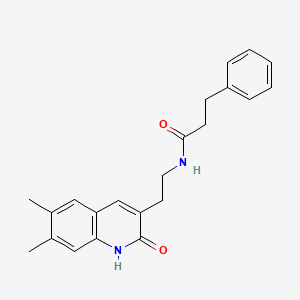

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)